4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide involves multiple steps, including electrophilic aromatic substitution reactions. The preparation typically starts with the bromination and chlorination of benzene derivatives, followed by sulfonation and ethylation . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halides and sulfonates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, forming different products depending on the reagents used.
Major Products: The reactions typically yield substituted benzene derivatives, sulfonamides, and other related compounds.
Scientific Research Applications
4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide can be compared with similar compounds such as:
These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which influence its reactivity and applications .
Properties
Molecular Formula |
C8H8BrCl2NO2S |
---|---|
Molecular Weight |
333.03 g/mol |
IUPAC Name |
4-bromo-2,6-dichloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H8BrCl2NO2S/c1-2-12-15(13,14)8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
InChI Key |
UTNFGPDBCMVHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
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